molecular formula C19H16BrN5O B2767377 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361171-81-5

7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2767377
CAS番号: 361171-81-5
分子量: 410.275
InChIキー: OWRXSCZRKGDRRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-value chemical reagent designed for pharmaceutical and virology research. It is based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system recognized for its broad applications in medicinal chemistry and drug discovery . This scaffold is isoelectronic with purines, allowing it to function as a bio-isostere, and has been successfully explored in the design of compounds targeting various enzymes and protein-protein interactions . Its primary research value lies in its potential as a building block for developing novel antiviral agents. Specifically, analogs based on the 1,2,4-triazolo[1,5-a]pyrimidine core have been identified as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP), a key therapeutic target . These inhibitors work by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral polymerase, a mechanism that prevents the proper assembly and function of the replication machinery . Researchers can utilize this compound as a key intermediate or precursor in hit-to-lead optimization campaigns aimed at creating potent anti-influenza therapeutics. The structure-activity relationship (SAR) insights from related compounds suggest that modifications to the phenyl and carboxamide substituents can significantly influence both binding affinity within the PAC cavity and overall antiviral potency . This product is intended for use in laboratory research settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O/c1-12-16(18(26)24-15-8-3-2-4-9-15)17(13-6-5-7-14(20)10-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRXSCZRKGDRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

化学反応の分析

Types of Reactions

7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. It has shown promise in models of leukemia and solid tumors by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : Research suggests that the compound could reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
  • CYP450 Inhibition : The compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could lead to significant drug-drug interactions, making it crucial to study its pharmacokinetics.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how various substituents influence the biological activity of the compound. The following table summarizes key findings:

Substituent PositionSubstituent TypeEffect on Activity
3BromophenylEnhanced anticancer activity
5MethylImproved metabolic stability
6CarboxamideIncreased solubility and bioavailability

Case Studies

Several case studies have been documented to evaluate the efficacy of this compound:

  • Case Study 1 : A study demonstrated that modifications at the 3-position significantly increased the compound's potency against breast cancer cell lines. The introduction of bromophenyl at this position enhanced selectivity and reduced off-target effects.
  • Case Study 2 : In another study focusing on inflammatory models, the compound showed a marked reduction in cytokine production, suggesting its potential as an anti-inflammatory agent.
  • Case Study 3 : A series of analogs were synthesized to explore the effects of different substituents on anticancer activity. Results indicated that compounds with more lipophilic groups exhibited better cellular uptake and efficacy.

Pharmacological Effects

The pharmacological profile of 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide includes:

  • Antitumor Mechanisms : The compound has been shown to induce apoptosis through mitochondrial pathways and inhibit angiogenesis in tumor models.
  • Anti-inflammatory Mechanisms : It may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

作用機序

The mechanism of action of 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazolopyrimidine derivatives exhibit significant structural diversity, with variations in substituents at positions 2, 5, 6, and 7 critically affecting their physicochemical and biological properties. Below is a detailed comparison:

Substituent Effects on the Triazolopyrimidine Core

Compound Name Position 7 Substituent Position 6 Substituent Position 2 Substituent Key Differences vs. Target Compound
Target Compound 3-Bromophenyl N-Phenyl carboxamide None (4,7-dihydro) Reference compound for comparison.
5k () 3,4,5-Trimethoxyphenyl N-(4-Bromophenyl) carboxamide Amino Enhanced electron-rich aromaticity at position 7; bromine shifted to carboxamide .
5a () 3,4,5-Trimethoxyphenyl N-(p-Tolyl) carboxamide Amino Methoxy groups increase polarity; tolyl group reduces steric hindrance compared to phenyl .
Compound 16 () 4-Dimethylaminophenyl Carboxamide Benzylthio Electron-donating dimethylamino group enhances solubility; benzylthio introduces sulfur-based reactivity .
UCB-FcRn-84 () 3-Fluorophenyl Acetyl None Fluorine’s electronegativity alters binding affinity; acetyl group replaces carboxamide .

生物活性

The compound 7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. Its structure incorporates a bromophenyl group, which enhances its reactivity and biological profile. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells. This mechanism positions the compound as a potential anticancer agent by disrupting the proliferation of malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness compared to standard treatments like Cisplatin.

Antiparasitic Activity

In addition to anticancer properties, derivatives of triazolopyrimidines have been evaluated for antiparasitic activity , particularly against Leishmania spp. and Trypanosoma cruzi. Studies have shown that these compounds exhibit higher efficacy than traditional antiparasitic drugs:

  • In vitro studies demonstrated that triazolopyrimidine derivatives combined with metal ions enhanced their activity against tropical diseases such as leishmaniasis and Chagas disease .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes that yield compounds suitable for biological evaluation. The compound's structural features allow for various chemical modifications that can enhance its biological activity.

Comparative Studies

Research comparing various triazolopyrimidine derivatives indicates that structural modifications significantly impact their biological efficacy. For example:

  • A study on similar compounds found that those with specific substitutions exhibited improved cytotoxicity against breast cancer cell lines compared to their parent compounds .

Toxicological Assessments

Toxicological evaluations are essential in assessing the safety profile of new compounds. Preliminary studies on triazolopyrimidine derivatives suggest a favorable safety profile; however, comprehensive toxicological assessments are necessary before clinical applications.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically employs multi-component reactions. A one-pot three-component protocol involving 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) is widely used . Microwave-assisted synthesis (e.g., 30 min at 323 K in ethanol) accelerates reaction kinetics and improves yields . Alternative methods include using TMDP (tetramethylenediamine phosphate) as a catalyst in water/ethanol mixtures (1:1 v/v) for eco-friendly synthesis .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking with centroid distances of 3.63–3.88 Å) .
  • NMR spectroscopy : Confirms proton environments (e.g., NH signals at δ 10.89 ppm in CDCl₃) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 436.2 [M+H]⁺ for related derivatives) .
  • Elemental analysis : Ensures purity (>95% by microanalysis) .

Q. Which biological targets are associated with this compound?

Triazolopyrimidines often target kinases due to their structural mimicry of ATP-binding domains . Antiproliferative activity against cancer cell lines (e.g., via apoptosis induction) is reported, with IC₅₀ values varying based on substituents . Specific interactions with enzymes like phosphodiesterases or cannabinoid receptors (CB2) are also documented .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Catalyst screening : APTS enhances regioselectivity in one-pot reactions , while TMDP improves efficiency in aqueous media .
  • Solvent optimization : Ethanol/water mixtures reduce by-products .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 min vs. 24 h conventional heating) .
  • Additives : Glycerol or ionic liquids can stabilize intermediates .

Q. How to resolve contradictions in bioactivity data across analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., bromophenyl vs. hydroxyphenyl) to correlate structural features with activity .
  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols .
  • Computational docking : Compare binding modes to targets (e.g., kinase ATP pockets) using AutoDock or Schrödinger .

Q. What computational methods aid in designing novel derivatives?

  • Quantum mechanics/molecular mechanics (QM/MM) : Predict reaction pathways and transition states .
  • QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .
  • Molecular dynamics (MD) : Simulate target-ligand stability in physiological conditions .

Q. How to apply green chemistry principles in synthesis?

  • Solvent selection : Replace DMF with ethanol or water .
  • Catalyst recycling : Recover APTS or TMDP via filtration .
  • Flow chemistry : Continuous reactors minimize waste and energy use .

Q. What strategies improve solubility for in vivo studies?

  • Functional group modification : Introduce hydroxyl or amine groups at the phenyl ring (e.g., 7-(4-hydroxyphenyl) analogs) .
  • Co-solvent systems : Use PEG-400 or cyclodextrins for aqueous formulations .
  • Salt formation : Convert carboxamide to sodium or hydrochloride salts .

Q. Methodological Notes

  • Cross-validate structural data with multiple techniques (e.g., XRD + NMR) .
  • For reproducibility, document reaction parameters (e.g., microwave power, catalyst loading) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。